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Compound of Interest

Compound Name: 1-(3-Methylphenyl)-2-propyn-1-ol
CAS No.: 29978-38-9
Cat. No.: B3340220

Get Quote

. J

Compound: 1-(3-Methylphenyl)-2-propyn-1-ol Synonyms: 1-(m-Tolyl)prop-2-yn-1-ol;
-Ethynyl-3-methylbenzyl alcohol CAS Registry Number: 29978-38-9 Molecular Formula: C
H

O Molecular Weight: 146.19 g/mol [1]

Synthesis & Formation Pathway

To understand the spectroscopic impurity profile, one must understand the synthesis. The
standard route involves the Grignard addition of ethynylmagnesium bromide to 3-
methylbenzaldehyde (m-tolualdehyde).

Reaction Scheme

The following directed graph illustrates the synthesis workflow and key intermediates.
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Figure 1: Synthesis pathway via Grignard addition.

Spectroscopic Characterization
Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the two key functional groups: the terminal
alkyne and the hydroxyl group.
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Frequency (

Functional Group Intensity Assignment
)
Hydrogen-bonded
O-H Stretch 3300 — 3450 Broad, Strong
hydroxyl group.
Terminal alkyne C-H
C-H Stretch ~3290 Sharp, Strong stretch. Distinctive for
terminal alkynes.
Internal alkyne triple
c bond stretch. Often
~2110 Weak )
C Stretch weak due to dipole
symmetry.
Aromatic C-H
Ar-H Stretch 3030 — 3060 Weak )
stretching.
Aromatic ring
C=C Aromatic 1605, 1490 Medium breathing modes (m-
substituted).
Secondary alcohol C-
C-O Stretch ~1030 Strong

O stretch.

Nuclear Magnetic Resonance (NMR)

NMR data is critical for distinguishing the meta-isomer from ortho or para analogs. The meta-

substitution pattern creates a complex aromatic region compared to the symmetric AA'BB’

system of the para-isomer.

H NMR (400 MHz, CDCI
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Shift (
Multiplicity Integration Assignment Notes
» Ppm)

Complex
envelope. H2

7.35-7.10 Multiplet 4H Ar-H (2, 4, 5, 6) (singlet-like)
often distinct at
~7.30.

Benzylic proton.

Doublet ( Couples to
5.45 1H Ar-CH(OH)- alkyne proton (
Hz)

).

Terminal alkyne.

Doublet ( -C

2.66 1H .
Hz) C-H coupling to

benzylic H.

Long-range

Methyl group

Ar-CH attached to the

2.37 Singlet 3H

aromatic ring.

Hydroxyl proton.
) Shift varies with
2.40-2.80 Broad Singlet 1H -OH )
concentration/sol

vent.[2]

Key Diagnostic Feature: The coupling constant (

Hz) between the benzylic proton and the terminal alkyne proton is characteristic of propargylic
alcohols.

C NMR (100 MHz, CDCI
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Shift (
Carbon Type Assignment
» Ppm)
140.5 Quaternary Ar-C1 (Ipso to alcohol)
138.4 Quaternary Ar-C3 (Ipso to methyl)
129.0 Methine Ar-C5
128.6 Methine Ar-C2
127.2 Methine Ar-C4
123.8 Methine Ar-C6
-C
83.6 Quaternary
CH (Internal alkyne)
-C
74.9 Methine
CH (Terminal alkyne)
64.5 Methine Ar-CH(OH)-
21.4 Methy! Ar-CH

Mass Spectrometry (El, 70 eV)

The fragmentation pattern is dominated by the stability of the aromatic system and the loss of

the propargylic fragment.

e Molecular lon (

): m/z 146

o Base Peak: Often m/z 145 (

, loss of benzylic H) or m/z 117 (

or loss of ethyl/rearrangement).
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o Key Fragment: m/z 129 (

), m/z 91 (Tropylium ion, characteristic of benzyl/tolyl derivatives).

Structural Logic & Connectivity

The following diagram visualizes the NMR coupling network that confirms the structure.
Benzylic H Methyl H
(5.45 ppm) (2.37 ppm)

Long-range Coupling NOE Interaction
Jd~2Hz) (Spatial Proximity)

Alkyne H Aromatic H
(2.66 ppm) (7.10-7.35 ppm)

Click to download full resolution via product page

Figure 2: NMR connectivity and coupling logic.

Experimental Protocols
Synthesis Procedure (Reference Standard Preparation)

Objective: Prepare analytical grade 1-(3-methylphenyl)-2-propyn-1-ol.

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

o Reagent Prep: Charge flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv). Cool
to 0°C in an ice bath.
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o Addition: Add 3-Methylbenzaldehyde (1.0 equiv) dissolved in anhydrous THF dropwise over
20 minutes.

» Reaction: Allow to warm to room temperature and stir for 2—4 hours. Monitor by TLC
(Hexane:EtOAc 4:1) for disappearance of aldehyde.

o Workup: Carefully quench with saturated aqueous NH

Cl at 0°C. Extract with Diethyl Ether (3x).

 Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash column chromatography (SiO

, 5-10% EtOAc in Hexanes).

Sample Preparation for NMR

e Solvent: Chloroform-d (CDCI

) is the standard solvent.

e Concentration: ~10-20 mg of sample in 0.6 mL solvent.

* Note: Ensure the sample is free of paramagnetic impurities (Mg salts) from the synthesis, as
these will broaden the alkyne doublet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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